N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a 4-methoxyphenyl group at the N-position, a phenyl substituent at the 4-position of the thiophene ring, and a 1H-pyrrol-1-yl group at the 3-position. Thiophene-2-carboxamides are widely studied for their biological activities, including anticancer and antifungal properties, due to their structural versatility and ability to interact with key enzymatic targets such as succinate dehydrogenase (SDH) . The methoxy group in this compound may influence solubility and pharmacokinetics compared to derivatives with electron-withdrawing substituents.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-26-18-11-9-17(10-12-18)23-22(25)21-20(24-13-5-6-14-24)19(15-27-21)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFJDYHUNMATCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the pyrrole ring: This step involves the reaction of the thiophene derivative with a pyrrole compound, often under acidic or basic conditions to facilitate the formation of the desired product.
Attachment of the methoxyphenyl and phenyl groups: These groups are introduced through substitution reactions, where the appropriate aryl halides react with the intermediate compounds in the presence of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aryl halides, palladium or copper catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance antifungal activity compared to electron-donating groups (e.g., -OCH₃). For example, the 4-fluorophenethyl derivative (EC₅₀ = 11.6 μmol/L) is ~2.5x more potent against R. solani than the 4-chlorophenyl analogue .
- Methoxy Group Impact : The 4-methoxyphenyl group in the target compound may improve solubility but could reduce antifungal efficacy relative to fluoro or chloro derivatives due to its electron-donating nature.
Anticancer Potential
Thiophene-2-carboxamide derivatives, such as 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides, have demonstrated dual anti-angiogenic and antimitotic activity against gastrointestinal cancer cell lines (HepG-2, HCT-116) .
Antifungal Activity
The target compound’s pyrrole and thiophene moieties are critical for SDH inhibition, a key target in antifungal agents. However, substituents at the N-position significantly modulate activity. For instance:
Cytotoxicity Considerations
This suggests that the 4-methoxyphenyl group may confer a safer profile, though potency trade-offs must be evaluated.
Biological Activity
N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a pyrrole ring, and two phenyl groups, which contribute to its unique chemical behavior. The presence of the methoxy group on one of the phenyl rings enhances its solubility and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor Interaction : It can bind to cellular receptors, influencing various signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes associated with cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including those similar to this compound. These compounds have shown promising activity against various bacterial strains. For instance, pyrrole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, indicating significant antibacterial potential .
Antitumor Activity
Research has indicated that thiophene-based compounds possess cytotoxic effects against cancer cells. A study focusing on related thiophene derivatives revealed their ability to induce apoptosis in cancer cell lines by activating mitochondrial pathways . This suggests that this compound may also exhibit similar antitumor properties.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of several pyrrole derivatives, including those structurally related to this compound. The results indicated that these compounds had potent activity against Gram-positive bacteria, with MIC values significantly lower than traditional antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| N-(4-methoxyphenyl)-4-phenyl... | TBD | TBD |
Study 2: Anticancer Properties
In vitro studies have shown that thiophene derivatives can induce apoptosis in various cancer cell lines. For example, a derivative similar to N-(4-methoxyphenyl)-4-phenyl... was tested against human breast cancer cells and exhibited significant cytotoxicity, with an IC50 value indicating effective cell death at low concentrations .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Thiophene Core Formation : Cyclization reactions using dienes and sulfur sources under controlled temperatures (e.g., 80–120°C) .
- Substituent Introduction : Friedel-Crafts alkylation for aryl groups (e.g., 4-methoxyphenyl) with Lewis acid catalysts like AlCl₃; yields improve with slow addition of alkyl halides .
- Pyrrole Integration : Paal-Knorr synthesis using 1,4-dicarbonyl compounds and ammonia derivatives .
- Optimization : Monitor reaction progress via TLC, adjust solvent polarity (e.g., DMF for polar intermediates), and use inert atmospheres to prevent oxidation .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 432.15) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between thiophene and pyrrole rings) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in DMSO (>10 mM), DCM, and THF; limited solubility in aqueous buffers (logP ~7.4 indicates high lipophilicity) .
- Stability : Store at –20°C in anhydrous conditions; monitor degradation via HPLC (retention time shifts indicate hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insights :
- Enzyme Inhibition : Molecular docking studies suggest binding to kinase active sites (e.g., EGFR tyrosine kinase) via π-π stacking with thiophene and hydrogen bonding with carboxamide .
- Pathway Modulation : In vitro assays show inhibition of NF-κB signaling in cancer cells (IC₅₀ = 2.5 µM), linked to reduced IL-6 secretion .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- SAR Strategies :
- Substitution Effects : Replace methoxyphenyl with fluorophenyl to enhance metabolic stability (see : CLogP reduced by 0.8 units) .
- Pyrrole Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to improve binding affinity (ΔG = –9.2 kcal/mol vs. –7.8 kcal/mol for parent compound) .
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
- Troubleshooting Approaches :
- Assay Validation : Compare MTT and ATP-lite assays to rule out false positives from thiophene autofluorescence .
- Batch Consistency : Characterize purity across synthesis batches via HPLC-MS; impurities >1% correlate with reduced activity .
Methodological Development Questions
Q. What advanced analytical methods are used to resolve stereochemical or regiochemical ambiguities?
- Techniques :
- 2D NMR (COSY, NOESY) : Assign spatial proximity of pyrrole protons to thiophene substituents .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may skew bioactivity data .
Q. How can computational tools (e.g., DFT, molecular dynamics) predict reactivity or binding modes?
- Protocols :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C-5 of thiophene) for derivatization .
- MD Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
